![molecular formula C13H14Cl5N3OS B11945097 2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11945097.png)
2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a thiourea group, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions to form the thiourea derivative. This intermediate is then reacted with isobutyryl chloride to yield the final product. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions, and advanced purification techniques such as crystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl isothiocyanate
- 2,2,2-Trichloroethylamine
- Isobutyryl chloride
Uniqueness
N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE is unique due to its combination of multiple chlorine atoms and a thiourea group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14Cl5N3OS |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C13H14Cl5N3OS/c1-6(2)10(22)20-11(13(16,17)18)21-12(23)19-9-4-3-7(14)5-8(9)15/h3-6,11H,1-2H3,(H,20,22)(H2,19,21,23) |
InChI Key |
MGJIKKLPQUBKLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


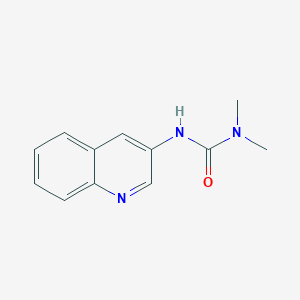
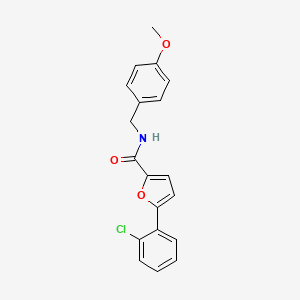
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)


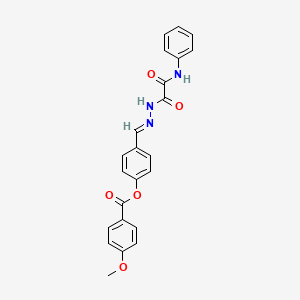

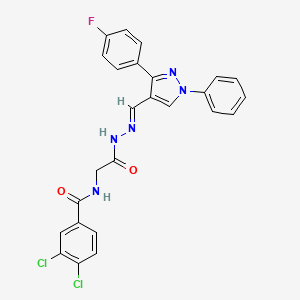

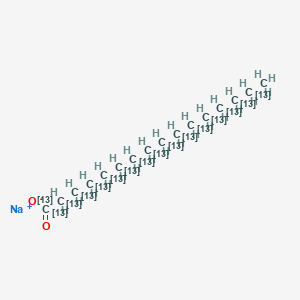
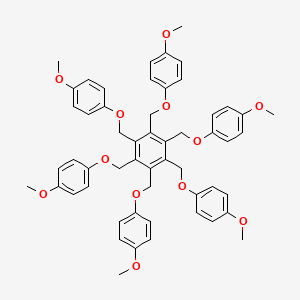
![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)


